N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride
Overview
Description
“N-(pyridin-3-ylmethyl)piperidine-4-carboxamide dihydrochloride” is a unique chemical compound with the empirical formula C12H17N3O . It has a molecular weight of 219.28 . The SMILES string representation of this compound is O=C(NCc1cccnc1)C2CCNCC2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17N3O.2ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);2*1H .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature . The compound has a molecular weight of 292.21 .Scientific Research Applications
Synthetic Processes and Chemical Properties
- A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was established, highlighting the compound's potential in treating central nervous system disorders. This process demonstrates the chemical versatility and potential application of similar compounds in pharmaceutical synthesis (Wei et al., 2016).
- Another study identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule PCSK9 mRNA translation inhibitors, indicating the potential of similar compounds in modulating protein expression for therapeutic purposes (Londregan et al., 2018).
- Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting applications in cancer therapy through inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Pharmacological and Biological Activities
- A study on BCTC analogs, where pyridine rings were modified, resulted in compounds with improved pharmacological profiles, indicating that structural modifications of the pyridine moiety can lead to compounds with enhanced activity and safety profiles for chronic pain management (Nie et al., 2020).
- The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients showed that N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis are the main metabolic pathways, highlighting the importance of understanding the metabolic fate of such compounds for their therapeutic application (Gong et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXYICXPADVKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656391 | |
Record name | N-[(Pyridin-3-yl)methyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170206-86-6 | |
Record name | N-[(Pyridin-3-yl)methyl]piperidine-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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